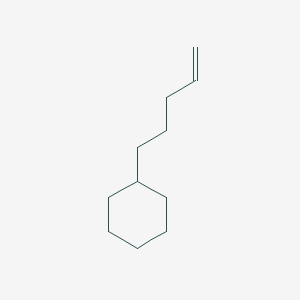

5-Cyclohexyl-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pent-4-enylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h2,11H,1,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCUXCSZQIHKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Alkenes in Complex Molecule Synthesis

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are of paramount importance in the field of organic synthesis. numberanalytics.com Their high reactivity, stemming from the electron-rich nature of the double bond, allows them to participate in a wide array of chemical reactions. tutorchase.com This reactivity makes them invaluable starting materials for the construction of a diverse range of organic compounds, from polymers to pharmaceuticals. tutorchase.com

The carbon-carbon double bond in alkenes serves as a versatile functional group that can be readily transformed into other functionalities. cambridge.org Through reactions such as addition, oxidation, and polymerization, the double bond can be broken and new atoms or groups can be introduced, leading to the formation of alcohols, halogenoalkanes, aldehydes, ketones, and carboxylic acids. tutorchase.comnumberanalytics.com This ability to be converted into numerous different functional groups makes alkenes highly useful in the synthesis of complex molecules. cambridge.org

Furthermore, alkenes are fundamental in the petrochemical industry and are used in the large-scale production of various chemicals. wikipedia.orgspringernature.com They are key intermediates in the synthesis of fine chemicals and are integral to the production of many common plastics, such as polyethylene (B3416737) and polypropylene. tutorchase.com Recent advancements in catalysis have further expanded the utility of alkenes, enabling more efficient and selective transformations, including the synthesis of complex bioactive molecules and natural products. nus.edu.sgrsc.org

Structural Characteristics of the Cyclohexyl Pentene Moiety

The 5-cyclohexyl-1-pentene molecule possesses distinct structural features that influence its physical and chemical properties. The molecule consists of a saturated six-membered cyclohexyl ring bonded to the fifth carbon of a pentene chain. The pentene chain contains a terminal double bond between the first and second carbon atoms.

The presence of the bulky cyclohexyl group introduces significant steric hindrance, which can affect the reactivity of the molecule. This steric bulk can, for instance, slow down the rate of certain reactions compared to linear analogues. The combination of the nonpolar cyclohexyl ring and the largely nonpolar pentene chain results in a compound with high hydrophobicity.

Spectroscopic techniques are crucial for confirming the structure of this compound. In ¹H and ¹³C NMR spectroscopy, the vinylic protons of the pentene chain exhibit characteristic shifts in the downfield region, while the protons of the cyclohexyl ring appear in the upfield region. Infrared (IR) spectroscopy can confirm the presence of the C=C double bond through its characteristic stretching frequency. Gas chromatography-mass spectrometry (GC-MS) is also used to determine the molecular weight and fragmentation pattern of the compound. nist.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀ |

| Molecular Weight | 152.28 g/mol nih.gov |

| Boiling Point | 200 °C stenutz.eu |

| Density | 0.817 g/mL stenutz.eu |

Overview of Current Research Trajectories

Laboratory-Scale Synthetic Routes

The creation of this compound in a laboratory setting is primarily achieved through carbon-carbon bond-forming reactions. These methods are designed for versatility and control over the reaction process, allowing for the synthesis of the target molecule with high purity.

Grignard Reagent-Mediated Coupling Reactions

Grignard reactions are a cornerstone of organic synthesis, valued for their ability to form new carbon-carbon bonds. libretexts.org These organomagnesium halide compounds act as potent nucleophiles, reacting with a variety of electrophiles. libretexts.org The synthesis of this compound is a classic application of this methodology.

A primary and effective method for synthesizing this compound involves the cross-coupling reaction between cyclohexylmagnesium bromide and 4-pentenyl bromide. The process begins with the formation of the Grignard reagent, where magnesium metal reacts with cyclohexyl bromide in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgmnstate.edu It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive with water. libretexts.org

Once formed, the cyclohexylmagnesium bromide, which can be viewed as a source of a nucleophilic cyclohexyl carbanion, attacks the electrophilic carbon atom of 4-pentenyl bromide that is bonded to the bromine atom. mnstate.edu This nucleophilic substitution reaction (SN2 type) results in the formation of the desired carbon-carbon bond, yielding this compound and magnesium bromide as a byproduct. The reaction is typically performed in an inert atmosphere to prevent oxidation.

Reaction Scheme:

Formation of Grignard Reagent: C₆H₁₁Br + Mg → C₆H₁₁MgBr (Cyclohexyl bromide + Magnesium → Cyclohexylmagnesium bromide)

Coupling Reaction: C₆H₁₁MgBr + Br(CH₂)₄CH=CH₂ → C₆H₁₁(CH₂)₄CH=CH₂ + MgBr₂ (Cyclohexylmagnesium bromide + 5-bromo-1-pentene (B141829) → this compound + Magnesium bromide)

While direct Grignard coupling is effective, the use of catalysts can significantly enhance the reaction's efficiency, yield, and selectivity, especially when dealing with less reactive halides or to minimize side reactions. orgsyn.orggoogle.com Transition metal catalysts, including iron, nickel, and copper complexes, have been extensively studied for cross-coupling reactions involving Grignard reagents. orgsyn.orgresearchgate.netacs.org

Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), are inexpensive and effective catalysts for coupling Grignard reagents with alkenyl halides. orgsyn.org Nickel complexes containing phosphine (B1218219) ligands, like dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II) (NiCl₂(dppe)), are also highly efficient for promoting such cross-coupling reactions, even with sterically hindered substrates. researchgate.net Copper catalysts, for instance, copper(I) cyanide (CuCN), have been shown to be highly effective in facilitating the coupling of Grignard reagents with organic halides, affording high yields of the desired product. acs.org These catalysts operate through a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

| Catalyst System | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| Iron Salts (e.g., Fe(acac)₃) | Alkyl Grignard Reagents + Alkenyl Halides | Low cost, low toxicity, high reactivity. | orgsyn.org |

| Nickel-Phosphine Complexes (e.g., NiCl₂(dppe)) | Alkyl/Aryl Grignard Reagents + Alkenyl/Aryl Halides | High yields, applicable to a variety of substrates. | researchgate.net |

| Copper Salts (e.g., CuCN) | Aryl Grignard Reagents + Alkyl/Silyl Halides | High chemoselectivity, good for large-scale synthesis. | acs.org |

| Palladium Complexes (e.g., Pd(dppf)Cl₂) | Secondary Alkyl Grignard Reagents + Organic Halides | Effective for cross-coupling reactions. | researchgate.net |

Stereoselective Approaches to this compound and its Derivatives

Stereoselectivity is not a primary concern for the synthesis of this compound itself, as it does not possess a stereocenter or a geometrically constrained double bond. However, the synthesis of its derivatives, which may contain chiral centers or specific E/Z isomers of a double bond, requires stereoselective methods.

For instance, if a substituent were introduced on the cyclohexane (B81311) ring or the pentene chain, diastereomers could be formed. The synthesis of specific stereoisomers, such as (±)-trans,trans-cyclohexane-1,2,4,5-tetraol, demonstrates the use of controlled reaction conditions to achieve high stereoselectivity in cyclohexane systems. mdpi.com Methodologies for the stereoselective synthesis of highly substituted 1,3-dienes using nickel-catalyzed reductive coupling of alkynes could be adapted to create complex derivatives of this compound with defined stereochemistry. rsc.org Such strategies often employ chiral ligands on the metal catalyst to induce asymmetry in the product.

Novel Catalyst Development for Alkene Synthesis

The field of organic synthesis is continually advancing, with a strong focus on developing novel catalysts that offer improved efficiency, selectivity, and broader substrate scope for alkene synthesis. chemistryworld.com Recent progress includes the use of iridium catalysts for the cross-coupling of alkenes and alkynes, which can proceed under mild, additive-free conditions. hznu.edu.cn These catalysts offer unique reactivity and selectivity compared to more traditional palladium or nickel systems. hznu.edu.cnacs.org

Furthermore, heterogeneous catalysts, such as nickel-hydride species supported on solid acids like sulfated zirconia, are being developed for alkene isomerization and other transformations. acs.org These catalysts combine the high activity of homogeneous systems with the practical benefits of easy separation and recyclability. acs.org Iron catalysis is also emerging as a powerful tool for C-H activation, allowing for the direct conversion of C-H bonds into C-C bonds to form alkenes, which represents a highly atom-economical approach. acs.org

| Catalyst Type | Reaction | Significance | Reference |

|---|---|---|---|

| Iridium Complexes | Alkene-Alkyne Cross-Coupling | Provides access to branched dienes with high stereoselectivity under ligand-free conditions. | hznu.edu.cn |

| Heterogeneous Nickel-Hydride | Alkene Isomerization | Combines high activity with robustness and recyclability, using earth-abundant metals. | acs.org |

| Iron(PDP) Complexes | C-H Alkenylation/Desaturation | Enables direct functionalization of unactivated C-H bonds to form alkenes. | acs.org |

| Palladium(II) Catalysts | Direct Cross-Coupling of Alkenes | Allows for the direct coupling of simple olefins without pre-functionalized substrates. | acs.org |

Industrial-Scale Production Methodologies

The industrial production of this compound would involve scaling up laboratory procedures, likely based on Grignard-type coupling reactions due to the availability and cost-effectiveness of the starting materials. While specific proprietary industrial methods are not publicly detailed, the general principles of chemical engineering for large-scale synthesis would apply.

The industrial production of cyclohexane, a related bulk chemical, is achieved through the hydrogenation of benzene (B151609) in high-purity streams. chemicalbook.combcrec.id This highlights the petrochemical origins of the starting materials. For a specialty chemical like this compound, production would occur in batches in large reactors. Key considerations for scaling up the Grignard synthesis include:

Reactor Design: Using reactors that allow for efficient heat dissipation is critical, as the formation of Grignard reagents is highly exothermic.

Reagent Handling: Safe handling and slow, controlled addition of the highly reactive Grignard reagent are necessary to manage the reaction rate and temperature. libretexts.org

Catalyst Efficiency: For a catalyzed process, the cost, activity, and lifetime of the catalyst are paramount. The ability to recover and reuse the catalyst would be a significant economic advantage.

Solvent and Waste Management: Efficient use and recycling of solvents like THF are crucial for economic and environmental reasons. The treatment and disposal of byproducts, such as magnesium salts, must also be managed.

Process Optimization: Advanced catalytic systems would be employed to ensure high yield and purity, minimizing the need for extensive downstream purification steps.

Optimization of Reaction Conditions for High Yield and Purity

A prevalent method for the synthesis of this compound involves the Grignard reaction, specifically the coupling of a cyclohexylmagnesium halide with a pentenyl halide, such as 4-pentenyl bromide. The optimization of reaction conditions is paramount to achieving high yields and purity by minimizing the formation of by-products, such as those from Wurtz coupling.

Key parameters that are meticulously controlled include temperature, solvent, and reactant addition rates. For instance, in large-scale syntheses involving Grignard reagents, reactants are often added in a single portion to manage heat evolution, followed by a period of reflux to ensure the reaction goes to completion. acs.org The choice of solvent is also critical; while ethers like diethyl ether and tetrahydrofuran (THF) are traditional solvents for Grignard reactions, alternative solvents like cyclopentyl methyl ether (CPME) are being explored as more environmentally friendly options. researchgate.net

Flow chemistry represents an advanced approach to optimize Grignard reactions. By utilizing microreactors, precise control over reaction temperature and residence time can be achieved, which is crucial for exothermic reactions and can significantly improve yields and reduce reaction times from hours to minutes. researchgate.netmit.edu For example, in a related Grignard addition to an ester, controlling the temperature at -30 °C with an extended residence time was necessary to achieve the desired mono-addition product. mit.edu These principles of temperature, solvent, and temporal control are directly applicable to the synthesis of this compound to enhance its yield and purity.

Table 1: Optimization of Grignard Reaction Parameters

| Parameter | Condition | Rationale/Effect on Yield and Purity |

|---|---|---|

| Temperature | -30°C to Reflux | Lower temperatures can increase selectivity and minimize side reactions. Refluxing ensures reaction completion. mit.edu |

| Solvent | THF, Diethyl Ether, CPME | Influences the solubility and reactivity of the Grignard reagent. CPME is a greener alternative. researchgate.net |

| Reactant Addition | Slow, controlled addition or single portion | Manages exothermicity and minimizes by-product formation. acs.org |

| Catalyst | None (for standard Grignard) | The reaction proceeds without a catalyst, relying on the inherent nucleophilicity of the Grignard reagent. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture. |

Advanced Catalytic Systems in Large-Scale Organic Synthesis

For large-scale industrial production, advanced catalytic systems are often employed to ensure high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are powerful methods for forming the crucial carbon-carbon bond in this compound.

In these systems, a palladium(0) catalyst facilitates the coupling between an organoboron compound (in the case of Suzuki-Miyaura) or an alkene (for Heck) and an organic halide. The efficiency of these catalytic cycles can be enhanced by the use of specific ligands, bases, and additives. For instance, palladium(II) acetate (B1210297) in the presence of a phosphine ligand like triphenylphosphine (B44618) and a base such as sodium carbonate is a common catalytic system. divyarasayan.org

Recent advancements include palladium-catalyzed oxidative C-C bond-forming cascade reactions. These can involve a multistep electron transfer system using co-catalysts and electron transfer mediators like benzoquinone (BQ) under an oxygen atmosphere to regenerate the active Pd(II) catalyst. nih.gov Furthermore, catalysts other than palladium have been explored. For example, copper(I) cyanide (CuCN) has been shown to be an effective catalyst for the coupling of Grignard reagents with organic halides on a large scale, affording high yields and minimizing side products. acs.org

Table 2: Advanced Catalytic Systems for C-C Bond Formation

| Catalytic System | Key Components | Reaction Type | Application |

|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂, PPh₃, Na₂CO₃ | Heck/Suzuki-Miyaura type | Formation of C-C bonds between aryl/vinyl groups and alkenes/organoborons. divyarasayan.org |

| Oxidative Palladium | Pd(OAc)₂, Benzoquinone (BQ), O₂ | Oxidative C-H Activation/Coupling | Allows for coupling reactions involving C-H bond functionalization. nih.gov |

| Copper-Catalyzed | CuCN | Grignard Coupling | Effective for large-scale coupling of Grignard reagents with organic halides. acs.org |

Precursor Compound Derivatization Strategies

The successful synthesis of this compound is fundamentally dependent on the availability and purity of its precursors. Strategic derivatization allows for the introduction of various functionalities and the optimization of the coupling reaction.

Synthesis of Substituted Pentenyl Bromides

The key C5 precursor for the synthesis of this compound is often a pentenyl halide, with 4-pentenyl bromide (5-bromo-1-pentene) being a common choice. chembk.com The synthesis of this and other substituted pentenyl bromides can be achieved through several established organic chemistry methods.

For instance, the conversion of a corresponding alcohol to a bromide can be accomplished using reagents like phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism and is effective for primary and secondary alcohols. libretexts.org

To introduce substitutions along the pentenyl chain, more elaborate strategies are required. Allylic bromination is a powerful technique for introducing a bromine atom at a position adjacent to a double bond. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. google.com This allows for the creation of a variety of substituted pentenyl bromides from readily available alkene starting materials. The synthesis of more complex substituted bromo-derivatives can also be achieved through multi-step sequences, for example, involving a Wittig reaction to construct the carbon skeleton followed by functional group manipulations. numberanalytics.com

Table 3: Synthesis of Representative Pentenyl Bromides

| Compound | Precursor(s) | Reagents | Reaction Type |

|---|---|---|---|

| 4-Pentenyl bromide | 4-Penten-1-ol | PBr₃ | Nucleophilic Substitution |

| 3-Bromo-1-pentene | 1-Pentene (B89616) | NBS, Light | Allylic Bromination |

| 5-Bromo-1-pentene | 1,4-Pentadien | HBr | Hydrobromination |

Generation of Cyclohexyl-Containing Reagents

The cyclohexyl moiety is typically introduced via an organometallic reagent, most commonly a Grignard reagent such as cyclohexylmagnesium bromide or cyclohexylmagnesium chloride. The generation of these reagents is a fundamental procedure in organic synthesis. numberanalytics.com

The standard preparation involves the reaction of a cyclohexyl halide (e.g., cyclohexyl chloride or cyclohexyl bromide) with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or THF. The reaction is often initiated with a small crystal of iodine, which cleans the magnesium surface and facilitates the start of the reaction. It is crucial that all glassware and solvents are perfectly dry, as Grignard reagents are highly reactive towards water.

The choice of halide can influence the reaction; cyclohexyl bromide tends to react more readily with magnesium than cyclohexyl chloride. The resulting Grignard reagent is typically a grayish, clear to cloudy solution and is used in situ for the subsequent coupling reaction. researchgate.net

Table 4: Generation of Cyclohexyl-Containing Grignard Reagents

| Reagent | Precursor | Metal | Solvent | Initiator |

|---|---|---|---|---|

| Cyclohexylmagnesium bromide | Cyclohexyl bromide | Magnesium turnings | Diethyl ether or THF | Iodine (crystal) |

| Cyclohexylmagnesium chloride | Cyclohexyl chloride | Magnesium turnings | Diethyl ether or THF | Iodine (crystal) |

Olefinic Reactivity of the 1-Pentene Moiety

The π-bond of the 1-pentene unit in this compound is a region of high electron density, making it susceptible to attack by electron-deficient species (electrophiles) and radicals.

Electrophilic Addition Reactions

Electrophilic addition reactions to the double bond of this compound are predicted to follow Markovnikov's rule. This principle states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. pdx.edu

Addition of Hydrogen Halides:

When this compound reacts with a hydrogen halide such as hydrogen bromide (HBr), the reaction proceeds through a carbocation intermediate. The proton (H+) from HBr adds to the terminal carbon (C1) of the pentene chain, which bears two hydrogen atoms. pdx.edu This leads to the formation of a more stable secondary carbocation at the adjacent carbon (C2). Subsequent attack by the bromide ion (Br-) on this carbocation results in the formation of the Markovnikov product, 5-cyclohexyl-2-bromopentane. libretexts.orgmasterorganicchemistry.com The reaction is generally not stereoselective, leading to a racemic mixture if a new chiral center is formed. libretexts.org

Hydration:

The acid-catalyzed addition of water to this compound also follows Markovnikov's rule. vaia.comyoutube.com In the presence of a strong acid catalyst like sulfuric acid, a water molecule adds across the double bond. The initial protonation of the terminal carbon leads to the formation of a secondary carbocation, which is then attacked by a water molecule acting as a nucleophile. youtube.com Deprotonation of the resulting oxonium ion yields the final product, 5-cyclohexyl-2-pentanol.

Radical Reactions

In the presence of radical initiators, such as peroxides, the addition of HBr to this compound proceeds via a radical mechanism, leading to an anti-Markovnikov product. chemistryscore.comchemistrysteps.com

Anti-Markovnikov Addition of HBr:

The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orglibretexts.org This bromine radical adds to the terminal carbon of the double bond, forming a more stable secondary carbon radical. masterorganicchemistry.com This radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product, 1-bromo-5-cyclohexylpentane, and regenerates a bromine radical, thus propagating the chain reaction. libretexts.orglibretexts.org This reaction is highly regioselective for the anti-Markovnikov product. chemistrysteps.com

Oxidative Transformations

The double bond of this compound is also a prime site for oxidative reactions, which can lead to the formation of a variety of oxygenated compounds, including carbonyls and diols.

Formation of Carbonyl Compounds via Cleavage of Carbon-Carbon Double Bonds

Oxidative cleavage of the carbon-carbon double bond in this compound results in the formation of smaller carbonyl-containing molecules.

Ozonolysis and Ozonide Intermediate Formation

Ozonolysis is a powerful method for cleaving double bonds. libretexts.org When this compound is treated with ozone (O₃), it forms an unstable primary ozonide (molozonide) through a 1,3-dipolar cycloaddition. wikipedia.orgmsu.edu This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). wikipedia.orgorganic-chemistry.org

The ozonide can then be worked up under reductive or oxidative conditions. Reductive workup, typically with zinc and water or dimethyl sulfide, cleaves the ozonide to yield two aldehyde products: 4-cyclohexylbutanal (B3111782) and formaldehyde. quora.com Oxidative workup, on the other hand, would oxidize the initial aldehyde products to their corresponding carboxylic acids, yielding 4-cyclohexylbutanoic acid and carbon dioxide (from the oxidation of formaldehyde). quora.com

The mechanism of ozonolysis, as proposed by Criegee, involves the formation and rearrangement of the ozonide intermediate, which ultimately dictates the final products upon workup. organic-chemistry.org

Other Selective Oxidation Pathways

Besides ozonolysis, other reagents can be used to achieve selective oxidation of the double bond in this compound.

Dihydroxylation:

Reaction with oxidizing agents like cold, alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can convert the alkene into a vicinal diol (a glycol). libretexts.orgyoutube.com These reactions proceed through a cyclic intermediate, resulting in syn-addition of two hydroxyl groups across the double bond. wikipedia.orgyoutube.com For this compound, this would yield 5-cyclohexylpentane-1,2-diol. Osmium tetroxide is a highly effective but toxic and expensive reagent, often used in catalytic amounts with a co-oxidant. youtube.comskku.edu Potassium permanganate, under cold and dilute conditions, provides a similar outcome. youtube.com

Oxidative Cleavage with Hot Permanganate:

In contrast to cold permanganate, treatment with hot, acidic or basic potassium permanganate leads to the oxidative cleavage of the double bond. youtube.comyoutube.com Under these vigorous conditions, the initial diol is further oxidized. The terminal CH₂ group of the pentene is oxidized to carbon dioxide, while the rest of the chain is oxidized to a carboxylic acid, yielding 4-cyclohexylbutanoic acid. masterorganicchemistry.com

Reductive Transformations

Reductive transformations of this compound primarily involve the saturation of the carbon-carbon double bond. This process, known as hydrogenation, is a fundamental reaction in organic synthesis, converting the unsaturated alkene into a saturated alkane.

The hydrogenation of this compound yields cyclohexylpentane. This reaction involves the addition of hydrogen (H₂) across the double bond, a process that is typically exothermic and requires a catalyst to proceed at a reasonable rate. libretexts.org Common catalysts for this transformation are transition metals such as palladium, platinum, and nickel. libretexts.orgpressbooks.pub For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst that facilitates this reaction with high efficiency.

The process involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. pressbooks.pub This proximity allows for the stepwise addition of hydrogen atoms to the carbons of the double bond, leading to the formation of the corresponding alkane. libretexts.org While specific yield data for the hydrogenation of this compound is not extensively reported in readily available literature, analogous hydrogenations of terminal alkenes typically proceed with high to quantitative yields under standard conditions (e.g., room temperature, atmospheric pressure of H₂).

Table 1: General Conditions for Catalytic Hydrogenation of Terminal Alkenes

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| Pd/C | Ethanol, Ethyl acetate | 25-80 | 1-5 | >95 |

| PtO₂ (Adams' catalyst) | Acetic acid, Ethanol | 25 | 1 | >95 |

| Raney Nickel | Ethanol | 25-100 | 1-100 | >90 |

This table represents typical conditions for the hydrogenation of terminal alkenes and is expected to be applicable to this compound.

The catalytic hydrogenation of alkenes on a solid metal surface is a classic example of a stereospecific reaction. The mechanism involves the delivery of both hydrogen atoms from the catalyst surface to one face of the double bond. youtube.comlibretexts.org This mode of addition is known as syn-addition, resulting in the two hydrogen atoms being added to the same side of the original double bond. youtube.comyoutube.com

For an acyclic alkene like this compound, the hydrogenation does not create a new stereocenter at the former double bond carbons. However, the stereochemistry of the process is still relevant as it dictates the conformation of the resulting alkane immediately after the reaction. The alkene molecule adsorbs onto the catalyst surface, and the hydrogen atoms are added from this surface. libretexts.org The bulky cyclohexyl group might influence the orientation of the molecule on the catalyst surface, but for a flexible chain, this steric hindrance is less likely to alter the fundamental syn-addition mechanism.

Substitution Reactions

Substitution reactions involving this compound can be categorized into those occurring at the pentene chain and those involving the cyclohexyl ring. These reactions are crucial for the further functionalization of the molecule.

The terminal alkene of this compound is a versatile handle for introducing various functional groups. While direct substitution at the double bond is not typical, reactions that proceed via addition-elimination or through intermediate species can achieve this. For instance, allylic substitution can occur at the carbon adjacent to the double bond (C-3).

Furthermore, the terminal double bond can be converted into other functional groups that are then susceptible to substitution. For example, hydroboration-oxidation would yield the corresponding primary alcohol, 5-cyclohexyl-1-pentanol. This alcohol can then be converted to a good leaving group (e.g., a tosylate or a halide), which can be subsequently displaced by a variety of nucleophiles. While specific studies on this compound are scarce, the functionalization of terminal alkenes is a well-established area of organic synthesis. nih.govorganic-chemistry.org

Table 2: Potential Functional Group Interconversions from this compound

| Reaction | Reagents | Intermediate/Product | Subsequent Substitution |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 5-Cyclohexyl-1-pentanol | Conversion to -OTs, -Br, etc. for SN2 reactions |

| Ozonolysis (reductive workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | 4-Cyclohexylbutanal | Aldol condensation, Grignard reaction, etc. |

| Epoxidation | m-CPBA | 5-Cyclohexyl-1,2-epoxypentane | Ring-opening with nucleophiles |

This table illustrates potential synthetic pathways for functional group replacement based on established alkene chemistry.

The cyclohexyl group in this compound is generally stable under many reaction conditions. However, under specific circumstances, such as those involving radical or carbocationic intermediates, rearrangement of the cyclohexyl ring can occur. A notable example is the rearrangement of a cyclohexyl radical to a cyclopentylmethyl radical. nih.gov This type of rearrangement is driven by the relief of ring strain and can be facilitated by stabilizing substituents on the ring. nih.gov

While no direct studies on the rearrangement of this compound itself are prominently available, it is conceivable that under radical conditions (e.g., radical-initiated addition to the double bond), a radical intermediate on the cyclohexyl ring could undergo a ring-opening to a hexenyl radical, followed by a 5-exo ring-closure to form a cyclopentylmethyl radical derivative. nih.gov Such skeletal rearrangements are significant in the synthesis of complex cyclic systems. cambridgescholars.com

Polymerization Studies of this compound

As an α-olefin, this compound can undergo addition polymerization to form poly(this compound). The bulky cyclohexyl group is expected to influence the polymerization process and the properties of the resulting polymer. Ziegler-Natta catalysts are commonly employed for the polymerization of α-olefins. minia.edu.eglibretexts.orglibretexts.org These catalyst systems, typically based on titanium compounds and organoaluminum co-catalysts, are known for their ability to produce linear polymers with controlled stereochemistry. minia.edu.eglibretexts.org

The polymerization of this compound with a Ziegler-Natta catalyst would proceed via the coordination and insertion of the monomer into the growing polymer chain at the active metal center. The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) would depend on the specific catalyst system used. minia.edu.eg

Another potential method for polymerizing this compound is through metathesis polymerization. However, ring-opening metathesis polymerization (ROMP) is not applicable since this compound is an acyclic olefin. youtube.comelsevier.com Acyclic diene metathesis (ADMET) polymerization is also not directly applicable as it requires a diene. It is worth noting that cyclohexene (B86901) itself has low ring strain and is generally not polymerizable via ROMP using common catalysts. acs.org

Detailed research findings and specific data tables for the polymerization of this compound are not widely published. However, based on the polymerization of other bulky α-olefins, it can be anticipated that the resulting poly(this compound) would be a thermoplastic material with properties influenced by the large cyclohexyl side groups, which would affect its crystallinity, melting point, and mechanical strength.

Lack of Specific Research Data Hinders Detailed Analysis of this compound Polymerization

General information exists for the polymerization of other bulky α-olefins, such as 4-methyl-1-pentene (B8377) or vinylcyclohexane, using various catalyst systems like Ziegler-Natta and metallocenes. researchgate.netresearchgate.net These studies provide a foundational understanding of how a pendant bulky group, like the cyclohexyl group in this compound, would likely influence polymerization processes. For instance, it is generally understood that steric hindrance from such groups can affect the rate of monomer insertion, the regioselectivity, and the stereoselectivity of the polymerization, as well as the properties of the resulting polymer. hhu.de

Furthermore, extensive research on metallocene and post-metallocene catalysts demonstrates their capability to control polymer architecture. hhu.deresearchgate.net The symmetry of the catalyst, the nature of its ligands, and the cocatalyst used are all known to be critical factors in determining polymer characteristics like tacticity, molecular weight, and molecular weight distribution. researchgate.netmdpi.com It can be inferred that these principles would apply to this compound polymerization.

However, without direct experimental results for this compound, any discussion would be purely speculative and based on analogies to other compounds. The creation of specific data tables and detailed research findings as requested is not possible. Adhering to the strict requirement of focusing solely on this compound, the requested article cannot be generated with the required level of scientific accuracy and detail at this time. Further empirical research on this specific monomer is needed to provide the data necessary for such an analysis.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 5-Cyclohexyl-1-pentene by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the vinylic protons of the pentene chain and the aliphatic protons of the cyclohexyl ring and the pentene backbone.

The terminal double bond of the pentene moiety gives rise to characteristic signals in the downfield region of the ¹H NMR spectrum, typically observed between δ 4.8 and 5.5 ppm. acdlabs.com These signals are crucial for confirming the presence of the alkene functional group. The three vinylic protons are chemically non-equivalent and exhibit complex splitting patterns due to both geminal and vicinal couplings.

H-1a and H-1b : These geminal protons at the C-1 position typically appear as distinct multiplets. Their non-equivalence is due to their different spatial relationships with the rest of the molecule.

H-2 : This proton, attached to C-2, also resonates in the vinylic region and shows a more complex multiplet due to coupling with the terminal vinyl protons (H-1a and H-1b) and the allylic protons at C-3.

A representative data table for the vinylic protons is presented below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 5.80 | ddt | J = 17.0, 10.2, 6.7 |

| H-1a | 5.01 | dq | J = 17.0, 1.7 |

| H-1b | 4.95 | dq | J = 10.2, 1.7 |

Note: The presented data is based on predictive models and typical values for similar structures.

The protons of the cyclohexyl group are found in the upfield region of the spectrum, generally between δ 1.2 and 2.1 ppm. acdlabs.com Due to the chair conformation of the cyclohexane (B81311) ring, the protons are diastereotopic, existing in either axial or equatorial positions. This results in different chemical shifts and complex splitting patterns. The axial protons are typically more shielded and appear at a slightly lower chemical shift compared to their equatorial counterparts. The signals are often broad and overlapping, making precise assignment challenging without the aid of two-dimensional NMR techniques.

The protons on the pentene chain (H-3, H-4, and H-5) also resonate in this aliphatic region, further complicating the spectrum.

A detailed assignment of the aliphatic protons is provided in the following table:

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 2.07 | q |

| H-6 | 1.80 - 1.60 | m |

| H-10 (eq) | 1.80 - 1.60 | m |

| H-7 (eq) | 1.80 - 1.60 | m |

| H-4 | 1.40 - 1.30 | m |

| H-5 | 1.30 - 1.10 | m |

| H-7 (ax) | 1.30 - 1.10 | m |

| H-8 (eq) | 1.30 - 1.10 | m |

| H-9 (eq) | 1.30 - 1.10 | m |

| H-8 (ax) | 0.95 - 0.80 | m |

| H-9 (ax) | 0.95 - 0.80 | m |

| H-10 (ax) | 0.95 - 0.80 | m |

Note: The presented data is based on predictive models and typical values for similar structures. 'm' denotes a multiplet, and 'q' denotes a quartet.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The spectrum is divided into the downfield olefinic region and the upfield aliphatic region.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. In a DEPT-135 spectrum, CH and CH₃ groups produce positive signals, while CH₂ groups give negative signals. Quaternary carbons are not observed. This technique is invaluable for the unambiguous assignment of the carbon signals in this compound.

The predicted ¹³C NMR and DEPT-135 data are summarized below:

| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |

| C-2 | 139.2 | CH (positive) |

| C-1 | 114.4 | CH₂ (negative) |

| C-6 | 37.5 | CH (positive) |

| C-5 | 37.3 | CH₂ (negative) |

| C-7 | 33.3 | CH₂ (negative) |

| C-10 | 33.3 | CH₂ (negative) |

| C-3 | 31.0 | CH₂ (negative) |

| C-4 | 29.0 | CH₂ (negative) |

| C-8 | 26.6 | CH₂ (negative) |

| C-9 | 26.3 | CH₂ (negative) |

Note: The presented data is based on predictive models and typical values for similar structures.

Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, especially in the crowded aliphatic region.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. Cross-peaks in the COSY spectrum connect protons that are coupled to each other. For this compound, COSY is instrumental in tracing the connectivity of the protons along the pentene chain and within the cyclohexyl ring. For instance, a cross-peak between the signals at δ 5.80 (H-2) and δ 2.07 (H-3) would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This experiment is crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton spectrum. For example, a cross-peak would be observed between the proton signal at δ 5.80 (H-2) and the carbon signal at δ 139.2 (C-2).

By combining the information from these one- and two-dimensional NMR experiments, a complete and confident assignment of all proton and carbon signals in this compound can be achieved, providing a detailed picture of its molecular structure.

¹³C NMR Spectral Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, IR analysis confirms the presence of its key structural features: the terminal alkene and the saturated cyclohexyl ring.

Identification of Carbon-Carbon Double Bond Stretching Frequencies

The carbon-carbon double bond (C=C) of the pentene moiety is a defining feature of the molecule. This bond vibration gives rise to a characteristic absorption band in the IR spectrum.

Alkene C=C Stretch: The stretching vibration of the C=C double bond in non-conjugated alkenes typically appears in the region of 1680-1640 cm⁻¹ libretexts.orglibretexts.org. For terminal alkenes like this compound, this peak is expected to be sharp and of medium intensity. Specifically, the absorption for a terminal double bond, as seen in similar structures like 1-pentene (B89616), is found at approximately 1660 cm⁻¹ docbrown.info. This absorption is a direct confirmation of the presence of the alkene functional group within the molecule's structure.

Characterization of Cyclohexyl C-H Bending Modes

The cyclohexyl group, a saturated carbocyclic ring, exhibits characteristic C-H bending vibrations. These absorptions help to confirm the presence of the saturated ring system.

CH₂ Bending (Scissoring): The methylene (CH₂) groups that constitute the cyclohexyl ring undergo a bending vibration known as scissoring. This mode is consistently observed in the range of 1470-1450 cm⁻¹ for alkanes and cycloalkanes libretexts.orglibretexts.org. For cyclohexane specifically, this methylene scissoring band appears near 1448 cm⁻¹ uomustansiriyah.edu.iq. The presence of a distinct peak around 1450 cm⁻¹ in the spectrum of this compound is indicative of the C-H bonds within the cyclohexyl ring .

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkene (C=C) | Stretching | 1680-1640 |

| Cyclohexyl (CH₂) | Bending (Scissoring) | ~1450 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to the formation of a molecular ion and extensive fragmentation, which provides a detailed "fingerprint" of the molecule's structure.

The molecular ion (M⁺) is formed when the analyte molecule loses a single electron during ionization. Its mass-to-charge ratio (m/z) corresponds to the molecular weight of the original compound.

Molecular Formula and Weight: this compound has a molecular formula of C₁₁H₂₀ nih.govnist.gov.

Expected m/z Value: The calculated molecular weight of this compound is approximately 152.28 g/mol nih.gov. Therefore, the molecular ion peak is expected to be observed at an m/z value of 152 in the mass spectrum. The detection of this peak confirms the molecular weight of the compound.

The high energy of EI causes the molecular ion to be unstable, leading it to break apart into smaller, charged fragments and neutral radicals. The pattern of these fragments is predictable and highly characteristic of the molecule's structure.

Key Fragmentation Pathways: The fragmentation of this compound is influenced by the stability of the resulting carbocations and the presence of the double bond and the cyclohexyl ring.

Diagnostic Ions: Analysis of the mass spectrum for this compound reveals several prominent fragment ions that are diagnostic for its structure. The most significant peaks are typically found at m/z values of 96, 81, and 55 nih.gov.

m/z 96: This peak is one of the most intense in the spectrum and can be attributed to the loss of a butene (C₄H₈) molecule via a McLafferty-type rearrangement, a common fragmentation pathway for molecules containing a double bond and a sufficiently long alkyl chain.

m/z 81: This fragment is characteristic of compounds containing a cyclohexyl ring. It corresponds to the stable cyclohexenyl cation ([C₆H₉]⁺), formed by the loss of the pentenyl side chain followed by rearrangement and loss of two hydrogen atoms.

m/z 55: This ion is likely the C₄H₇⁺ cation, a stable secondary allylic carbocation, formed through cleavage of the bond between the cyclohexyl ring and the pentenyl chain, followed by rearrangement.

| m/z Value | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 152 | [C₁₁H₂₀]⁺ | Molecular Ion (M⁺) |

| 96 | [C₇H₁₂]⁺ | Loss of C₄H₈ (McLafferty Rearrangement) |

| 81 | [C₆H₉]⁺ | Cyclohexenyl Cation |

| 55 | [C₄H₇]⁺ | Allylic Cation |

| Compound Name |

|---|

| This compound |

| 1-pentene |

| cyclohexane |

| butene |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the context of this compound, GC-MS is instrumental in assessing the purity of a synthesized or isolated sample and analyzing its presence in complex mixtures. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound (C₁₁H₂₀, molecular weight: 152.28 g/mol ) provides a unique fragmentation pattern that serves as a chemical fingerprint. nih.gov While the molecular ion peak [M]⁺ at m/z 152 may be observed, its intensity can be low due to the instability of the parent ion upon electron impact. The fragmentation of this compound is characteristic of both alkenes and cycloalkanes.

Key fragmentation pathways include:

Allylic cleavage: The bond beta to the double bond is prone to breaking, which is a favored fragmentation for alkenes.

Cleavage of the cyclohexyl ring: The cyclohexyl group can lose side chains or undergo ring-opening followed by further fragmentation.

Loss of the pentenyl chain: Cleavage of the bond connecting the pentenyl chain to the cyclohexyl ring can occur.

The resulting mass spectrum is a plot of ion abundance versus m/z ratio. For this compound, the most significant peaks in the mass spectrum are typically found at m/z values corresponding to stable carbocation fragments. According to the National Institute of Standards and Technology (NIST) mass spectrometry database, the spectrum of this compound is characterized by a base peak and other prominent fragments that are used for its identification. nist.gov

A summary of the primary ions observed in the mass spectrum of this compound is presented in the table below.

| m/z (mass/charge) | Relative Intensity | Proposed Fragment Ion | Notes |

| 96 | 100% (Base Peak) | [C₇H₁₂]⁺ | Likely from fragmentation of the pentenyl chain and rearrangement. |

| 81 | High | [C₆H₉]⁺ | A common fragment for cyclohexyl-containing compounds. |

| 55 | High | [C₄H₇]⁺ | A characteristic fragment for pentenyl and other alkene structures. |

| 67 | Moderate | [C₅H₇]⁺ | Resulting from cleavage within the pentenyl chain or cyclohexyl ring. |

| 41 | Moderate | [C₃H₅]⁺ | Allyl cation, a common fragment in alkene mass spectra. |

| 152 | Low to absent | [C₁₁H₂₀]⁺ | Molecular ion peak. |

Data compiled from PubChem and NIST spectral data. nih.govnist.gov

The retention time of this compound in the gas chromatograph is another important identifier, which is dependent on the column type (stationary phase), temperature program, and carrier gas flow rate. The Kovats retention index, a standardized measure of retention, for this compound has been reported to be approximately 1124 on a standard non-polar column. nih.gov

Comparison with Literature Data and Solvent Effects

The identification of this compound in a sample is confirmed by comparing its experimentally obtained mass spectrum and retention time with reference data from spectral libraries, such as the NIST Mass Spectral Library. nist.gov A high match factor in the library search provides strong evidence for the compound's presence.

The choice of solvent for sample preparation can significantly impact the quality of the GC-MS analysis. For a non-polar hydrocarbon like this compound, a non-polar or low-polarity solvent such as hexane (B92381) or dichloromethane (B109758) is typically used. However, the solvent can introduce several effects:

Peak Tailing: The solvent peak itself can be broad and exhibit tailing, which can obscure the peaks of early-eluting compounds like this compound. This can be caused by interactions between a polar solvent (e.g., methanol) and the GC column or by dead volumes in the system. restek.com The use of a "solvent delay" in the MS detector, where the detector is turned off during the elution of the solvent, is a common practice to prevent filament damage and avoid a massive solvent peak in the chromatogram. libretexts.org

Retention Time Shifts: The solvent can act as a temporary stationary phase at the head of the column, especially in splitless injection mode. chromatographyonline.com This can alter the retention times of analytes. For instance, a more polar solvent might slightly decrease the retention time of a non-polar compound on a non-polar column.

Peak Shape Distortion: Interactions between the analyte, solvent, and stationary phase can lead to distorted peak shapes, such as fronting or tailing. chromatographyonline.com For example, using a polar solvent like acetonitrile (B52724) with a non-polar analyte on a polyethylene (B3416737) glycol (PEG) column can cause the analyte to be less retained and elute within the solvent front. chromatographyonline.com

Ion Source Contamination: Certain solvents, particularly halogenated solvents like dichloromethane, can decompose in the hot ion source of the mass spectrometer, leading to the formation of deposits (e.g., ferrous chloride) that can cause peak tailing and a loss of sensitivity for analytes. researchgate.net

The following table summarizes potential solvent effects on the GC-MS analysis of this compound.

| Solvent | Polarity | Expected Effect on this compound Analysis |

| Hexane | Non-polar | Ideal choice. Minimal peak distortion. Elutes early and is unlikely to interfere. |

| Dichloromethane | Polar aprotic | Commonly used, but can lead to ion source contamination over time, causing peak tailing. researchgate.net |

| Acetone | Polar aprotic | May cause some peak shape issues for this non-polar analyte on certain columns. |

| Methanol (B129727) | Polar protic | Not recommended. Can cause significant peak tailing and poor solubility for the analyte. restek.com |

Advanced Vibrational Spectroscopy

Advanced vibrational spectroscopy techniques provide detailed information about the structure, orientation, and bonding of molecules at interfaces, which is crucial for understanding surface-mediated reactions and catalysis.

Sum Frequency Generation (SFG) Vibrational Spectroscopy for Surface Intermediates

Sum Frequency Generation (SFG) is a surface-specific, non-linear optical spectroscopy technique that provides vibrational spectra of molecules at interfaces. rsc.org It is particularly powerful for in-situ studies of catalytic reactions on single-crystal surfaces under high-pressure and high-temperature conditions. acs.org In the context of this compound, SFG can be used to identify reactive surface intermediates during catalytic processes like hydrogenation, dehydrogenation, or isomerization on platinum or other transition metal surfaces. acs.org

When this compound adsorbs on a catalyst surface, various surface species can form. SFG can distinguish between these species by probing their characteristic vibrational modes. The technique is sensitive to the orientation of molecular groups on the surface. Key vibrational modes that can be probed for this compound and its potential intermediates include:

C-H stretching modes of the vinyl group (=CH₂ and =CH-): These typically appear in the 3000-3100 cm⁻¹ region. orgchemboulder.com The presence and orientation of these peaks can indicate how the double bond interacts with the surface.

C-H stretching modes of the cyclohexyl group (CH₂): These are expected in the 2850-2950 cm⁻¹ range. princeton.edu Changes in the frequencies and intensities of these modes can reveal conformational changes or dehydrogenation of the ring.

Potential surface intermediates: During reactions, the parent molecule can transform into intermediates such as a cyclohexyl species (by reaction at the double bond) or various dehydrogenated species. For example, studies on cyclohexane have identified the cyclohexyl (C₆H₁₁) intermediate on Pt(111) surfaces. acs.org

The table below lists the expected vibrational frequencies for different functional groups of this compound and related surface species that could be detected by SFG.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Significance |

| νₐₛ(CH₂) | Vinyl group | ~3080 | Indicates the presence of the terminal double bond on the surface. |

| νₛ(CH) | Vinyl group | ~3010 | Probes the interaction of the C=C bond with the catalyst. |

| νₐₛ(CH₂) | Cyclohexyl/Alkyl chain | 2910 - 2930 | Provides information on the conformation and ordering of the saturated parts of the molecule. acs.org |

| νₛ(CH₂) | Cyclohexyl/Alkyl chain | 2850 - 2880 | Sensitive to the packing and orientation of the hydrocarbon chains. acs.org |

| "Soft" C-H mode | Cyclohexyl interacting with metal | ~2780 | Indicates a strong interaction and weakening of the C-H bond due to electron transfer with the metal surface. princeton.edu |

By analyzing the polarization of the incoming and outgoing laser beams, SFG can provide detailed information on the average orientation of these vibrational modes and thus the orientation of the molecule and its fragments on the catalyst surface. researchgate.net

Reflection-Absorption Infrared (RAIR) Spectroscopy for Adsorbed Species

Reflection-Absorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is another highly sensitive technique for studying adsorbates on reflective (typically metal) surfaces. researchgate.net It operates based on the surface selection rule, which states that for molecules on a metal surface, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are observable. researchgate.net This makes RAIRS an excellent tool for determining the orientation of adsorbed molecules like this compound.

When this compound adsorbs on a metal surface, its orientation will determine which of its vibrational modes are active in the RAIRS spectrum. For instance:

Flat-lying orientation: If the molecule lies flat, with the plane of the double bond and the cyclohexyl ring parallel to the surface, the out-of-plane C-H bending modes would be strong, while the in-plane C-H stretching modes might be weak or absent.

Tilted orientation: A tilted orientation would result in a different set of active modes, allowing for a detailed determination of the adsorption geometry.

RAIRS is particularly useful for identifying the chemical nature of the adsorbed species. The C-H stretching region (2800-3100 cm⁻¹) provides clear distinctions between sp²-hybridized carbons (alkene) and sp³-hybridized carbons (alkane chain and ring). Studies on similar molecules, such as cyclohexane on Au(111), have identified symmetric and asymmetric C-H stretching modes, as well as a "soft" C-H mode at lower frequencies, indicating a direct interaction with the metal surface. princeton.edu

The following table presents key vibrational bands for adsorbed this compound that could be analyzed using RAIRS.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Information from RAIRS |

| =C-H Stretch | Vinyl Group | 3000 - 3100 | Presence indicates the double bond is intact. Intensity depends on the orientation of the C-H bond relative to the surface normal. orgchemboulder.com |

| C=C Stretch | Alkene | 1630 - 1680 | Often weak in RAIRS for hydrocarbons, but its presence would confirm the double bond. libretexts.org |

| -C-H Stretch (asymmetric) | Cyclohexyl & Pentenyl Chain | 2920 - 2930 | Sensitive to the molecular orientation and conformation. princeton.edu |

| -C-H Stretch (symmetric) | Cyclohexyl & Pentenyl Chain | 2850 - 2860 | Provides information on the packing and order of the adsorbed layer. princeton.edu |

| C-H Bending (out-of-plane) | Vinyl Group | 910 - 990 | Strong intensity would suggest an orientation where these vibrations have a significant dipole moment component perpendicular to the surface. orgchemboulder.com |

By comparing the RAIRS spectra with theoretical calculations and data from related systems, a comprehensive picture of the adsorption behavior of this compound on catalytically active surfaces can be developed.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on solving approximations of the Schrödinger equation, offer a fundamental understanding of molecular properties. These methods are broadly categorized into Density Functional Theory and ab initio approaches.

Density Functional Theory (DFT) has become a popular and powerful quantum chemical tool due to its favorable balance of computational cost and accuracy. researchgate.net It is widely used for geometry optimizations, thermodynamic analyses, and predicting reaction parameters. researchgate.netpsu.edu In the context of molecules like 5-cyclohexyl-1-pentene, which contains both a cycloalkane ring and an alkene chain, DFT can elucidate the energetics of various reaction channels. researchgate.netpsu.edu

For instance, studies on the partial oxidation of cyclohexane (B81311), a core component of the molecule, have utilized the B3LYP functional with the 6-31+G(d) basis set to perform geometry optimizations and thermodynamic analyses. researchgate.netpsu.edu These calculations help in predicting reaction enthalpies and locating stable reactants, products, and transition-state intermediates. researchgate.netpsu.edu Similarly, DFT has been employed to investigate the direct cyclization mechanisms of linear alkenes, including pentene, over zeolite catalysts. researchgate.net Such studies provide crucial insights into how the molecule might behave in catalytic processes. The ωB97XD functional, which accounts for dispersion interactions, has been used to study reaction mechanisms involving alkenes, highlighting its utility for these systems. acs.org

| Application Area | System Studied (Relevant to this compound) | DFT Functional / Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Partial Oxidation | Cyclohexane | B3LYP/6-31+G(d) | Prediction of reaction enthalpies and rate-constant parameters; identification of stable intermediates like cyclohexene (B86901) and 5-hexenal. | researchgate.netpsu.edu |

| Alkene Cyclization | Linear C5-C7 Alkenes | DFT-D (DFT with dispersion) | Elucidation of reaction mechanisms for direct cyclization over zeolite catalysts. | researchgate.net |

| C-H Amidation | Alkenes | ωB97XD/6-31G(d,p) | Investigation of Ir(III)/Ir(V) catalytic cycles for C-H functionalization. | acs.org |

| Intermolecular Interactions | 1-Pentene (B89616) with Methanol (B129727) | M06-2X/6-311+G** | Quantification of O-H···π and C-H···O hydrogen bonding interactions. | rsc.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can offer higher accuracy, often considered the "gold standard" for energy predictions.

High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are used to calculate highly accurate single-point energies for molecular species. researchgate.net For radicals relevant to the chemistry of this compound, such as the various Ċ5H9 species formed from pentene or cyclopentane, these calculations are crucial. researchgate.net For example, a study on Ċ5H9 radicals employed the CCSD(T)/aug-cc-pVTZ level of theory to refine energies calculated with other methods, providing benchmark-quality data on the potential energy surfaces for isomerization and decomposition reactions. researchgate.net Ab initio calculations have also been used to determine the rate constants for key reactions in the autoignition of cycloalkanes, such as the decomposition of cyclopentyl radicals. arxiv.org

Molecular Modeling and Dynamics Simulations

While QM methods provide detailed electronic information, molecular modeling and dynamics simulations are essential for exploring the vast conformational space and time-dependent behavior of flexible molecules like this compound.

This compound possesses significant conformational flexibility arising from two main sources: the puckering of the cyclohexane ring and the rotation around the single bonds of the pentenyl side chain. The cyclohexane ring typically adopts a low-energy chair conformation, but can also exist in higher-energy twist-boat forms. The connection of the flexible five-carbon chain introduces numerous possible spatial arrangements (rotamers).

Computational conformational analysis, often using molecular mechanics force fields, can systematically explore these possibilities to identify low-energy conformers and the energy barriers between them. acs.org For related structures like ethylcyclohexane (B155913) radicals, conformational analysis has been shown to be critical in understanding reactivity, as the feasibility of reaction pathways like 1,5 H-transfer can depend on specific conformations. researchgate.net Such analyses would be vital to predict the most stable structures of this compound and understand how its shape influences its physical properties and chemical reactivity.

The nonpolar nature of this compound, consisting solely of carbon and hydrogen, means its intermolecular interactions are dominated by weak van der Waals forces. Its high calculated LogP value of 5.05 indicates significant hydrophobicity. However, the π-electron cloud of the double bond can participate in specific interactions.

A combined computational and experimental study on the interaction between 1-pentene and methanol revealed the presence of O–H⋯π hydrogen bonds, where the alkene's π-system acts as a hydrogen bond acceptor. rsc.org The study also identified weaker C–H⋯O interactions. rsc.org These interactions were modeled using the M06-2X functional, which is well-suited for non-covalent interactions. rsc.org Understanding these interactions is crucial for predicting the molecule's behavior in different solvent environments. Computational models can simulate solvent effects either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules), providing insight into how the solvent can alter conformational preferences and reaction energy barriers. rsc.orgresearchgate.net

| Interacting System | Interaction Type | Calculated Binding Energy (kJ mol⁻¹) | Computational Method | Reference |

|---|---|---|---|---|

| 1-Hexene···Methanol | O-H···π | -15.6 | M06-2X/6-311+G | rsc.org |

| 1-Hexene···Methanol | C-H···O | -9.8 | M06-2X/6-311+G | rsc.org |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are indispensable for mapping out the complex reaction pathways available to this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely mechanisms for reactions such as oxidation, decomposition, and cyclization.

The reactivity of this compound is dictated by its two key functional parts: the cyclohexyl ring and the pentene double bond.

Reactions involving the Cyclohexyl Ring: The cyclohexyl radical, which can be formed via H-atom abstraction, primarily undergoes C-C β-scission, leading to ring-opening and the formation of linear alkenes and dienes like ethylene (B1197577) and 1,3-butadiene. researchgate.net Computational studies on cyclohexane oxidation show pathways leading to products like cyclohexene and the ring-opened 5-hexenal, with DFT calculations being used to probe the energetics of these channels. researchgate.netpsu.edu

Reactions involving the Pentene Chain: The double bond is susceptible to addition reactions. Ozonolysis, for example, is predicted to proceed through the formation of an ozonide intermediate, followed by cleavage to form carbonyl compounds. Theoretical studies on radicals derived from pentene show complex isomerization and decomposition pathways. researchgate.net Furthermore, computational investigations into the cyclization of linear alkenes over catalysts provide a framework for understanding how this compound might be transformed into other cyclic compounds. researchgate.net

| Reaction Type | Molecular Moiety Involved | Key Computational Insight | Methodology Example | Reference |

|---|---|---|---|---|

| Radical Decomposition | Cyclohexyl Ring | Ring-opening via C-C β-scission is a major pathway for the cyclohexyl radical. | Reaction Pathway Analysis | researchgate.net |

| Partial Oxidation | Cyclohexyl Ring | Formation of cyclohexene and ring-opened products like 5-hexenal. | DFT (B3LYP) | researchgate.netpsu.edu |

| Catalytic Cyclization | Pentene Chain | Elucidation of direct cyclization mechanisms of linear alkenes on zeolite catalysts. | DFT-D | researchgate.net |

| Radical Isomerization/Decomposition | Pentene Chain | Mapping of complex potential energy surfaces for Ċ5H9 radicals. | CCSD(T)//ωB97XD | researchgate.net |

| Ozonolysis | Pentene Chain | Mechanism proceeds via an ozonide intermediate. | General Mechanistic Principles |

Transition State Analysis and Activation Barriers

Transition state theory is a cornerstone of understanding chemical reaction rates. Computational methods, particularly density functional theory (DFT), are employed to locate the geometry of transition states and calculate their energies. The energy difference between the reactants and the transition state defines the activation energy (or activation barrier), a critical factor in determining the reaction kinetics.

For a molecule like this compound, various addition reactions to the double bond are of interest. A well-studied analogous reaction is the hydroboration of terminal alkenes. Theoretical calculations can model the approach of a borane (B79455) reagent (like BH₃) to the double bond. Two possible transition states can be analyzed: one leading to the anti-Markovnikov product and the other to the Markovnikov product. The calculated activation barriers for these pathways can predict the regioselectivity of the reaction.

| Reaction Pathway | Calculated Activation Barrier (kcal/mol) | Predicted Product |

|---|---|---|

| Anti-Markovnikov Addition | 15.8 | 1-Propanol (after oxidation) |

| Markovnikov Addition | 18.2 | 2-Propanol (after oxidation) |

Note: The data in Table 1 is illustrative for propene and serves as a representative example of what would be calculated for this compound.

Reaction Pathway Determination and Energetics

Beyond just the activation barrier, computational chemistry can map out the entire reaction pathway, identifying intermediates and transition states connecting them. This provides a detailed energetic landscape of the reaction. For instance, in the epoxidation of this compound, the reaction pathway would involve the approach of an oxidizing agent (e.g., a peroxy acid) to the double bond, the formation of a transition state, and the final formation of the epoxide ring.

Below is a representative reaction coordinate diagram for a generic electrophilic addition to an alkene, illustrating the energetic changes along the reaction pathway. For this compound, the presence of the bulky cyclohexyl group could introduce steric effects that would be quantitatively captured in such a calculated profile.

Orbital Analysis and Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the detailed analysis of molecular orbitals, providing a basis for predicting how a molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. imperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy gap between the interacting HOMO and LUMO is a key determinant of reactivity; a smaller gap generally leads to a more favorable interaction and a faster reaction.

For this compound, the HOMO is associated with the π-electrons of the carbon-carbon double bond. In reactions with electrophiles, the HOMO of the alkene interacts with the LUMO of the electrophile. The energy and spatial distribution of the HOMO can predict the regioselectivity of the attack. For terminal alkenes, the HOMO is generally polarized towards the terminal carbon, favoring electrophilic attack at that position.

In cycloaddition reactions, such as the Diels-Alder reaction where the alkene acts as a dienophile, the interaction between the alkene's LUMO and the diene's HOMO also becomes crucial. While this compound is not a typical dienophile for standard Diels-Alder reactions, its reactivity in other pericyclic reactions could be analyzed using FMO theory.

A table of calculated HOMO and LUMO energies for representative alkenes can illustrate the effect of substitution on the frontier orbital energies. Increased alkyl substitution generally raises the energy of the HOMO, making the alkene more nucleophilic and more reactive towards electrophiles. libretexts.org

| Alkene | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| Ethene | -10.5 | 1.8 |

| Propene | -10.2 | 1.7 |

| 2-Methylpropene | -9.9 | 1.6 |

Note: The data in Table 2 is for illustrative purposes to show general trends.

Distortion/Interaction-Activation Strain Analysis

The Distortion/Interaction-Activation Strain model, also known as the Activation Strain Model (ASM), is a computational tool used to analyze the activation barriers of chemical reactions. nih.govvu.nlacs.org It partitions the energy of the system along the reaction coordinate into two components:

Distortion Energy (or Strain Energy): The energy required to deform the reactants from their equilibrium geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy: The actual interaction energy between the distorted reactants in the transition state. This includes electrostatic interactions, Pauli repulsion, and stabilizing orbital interactions. nih.gov

This analysis provides a more detailed understanding of the factors that contribute to the activation barrier. For example, in the addition of a reagent to this compound, the model can quantify the energy required to distort the planar double bond and the approaching reagent, as well as the stabilizing interactions that occur as new bonds begin to form.

For cycloaddition reactions involving cycloalkenes, it has been shown that differences in reactivity can arise from differences in the interaction energies rather than the distortion energies. vu.nlacs.org The bulky cyclohexyl group in this compound would likely influence both the distortion energy required to achieve the transition state geometry and the steric component of the interaction energy. By analyzing how these components change along the reaction coordinate, a deeper understanding of the molecule's reactivity can be achieved.

Applications in Advanced Organic Synthesis and Materials Precursors

Precursor for Complex Organic Molecules

The reactivity of the terminal double bond in 5-Cyclohexyl-1-pentene makes it a valuable starting material for constructing more complex organic structures. Alkenes are fundamental precursors in organic synthesis, capable of being converted into a wide array of functional groups including alcohols, aldehydes, ketones, and carboxylic acids. This versatility allows for their use in the synthesis of intricate molecules for various applications.

The development of stereoselective reactions is crucial for the synthesis of pharmaceuticals and other bioactive compounds where specific three-dimensional arrangements of atoms are required. For terminal alkenes like this compound, transition-metal catalyzed reactions are being investigated to introduce new functional groups with high regio- and enantioselectivity. While detailed studies focusing specifically on this compound are not extensively documented in publicly available research, the potential for such transformations is evident. An example of a complex, stereospecific molecule that incorporates this backbone is (3S,4S)-3-Hydroxy-4-amino-5-cyclohexyl-1-pentene, which has been identified as an intermediate in the synthesis of renin inhibitors. google.com The synthesis of such a specific diastereomer highlights the possibility of performing highly controlled, stereoselective additions across the double bond of a this compound precursor.

Chiral molecules containing a cyclohexyl ring are important structural motifs in medicinal chemistry and materials science. The synthesis of these scaffolds often requires precise control over stereochemistry. While direct applications of this compound in the synthesis of complex chiral cyclohexyl-containing scaffolds are not widely reported, its structure is amenable to asymmetric catalytic processes. Methodologies for the asymmetric synthesis of various chiral molecules, including those with planar, helical, and inherent chirality, are rapidly advancing, often utilizing chiral catalysts to control the spatial orientation of the products. beilstein-journals.org Such catalytic systems could potentially be applied to this compound to generate chiral building blocks for further elaboration.

Role in Specialty Chemical Synthesis

Specialty chemicals are produced for specific applications and include a diverse range of products like pharmaceuticals, agrochemicals, and electronic chemicals. lanxess.com Fine chemical intermediates are key precursors in these complex synthesis processes. lanxess.comcuriaglobal.comtra-chem.com